4-Fluoro-N1-methylbenzene-1,2-diamine

Vue d'ensemble

Description

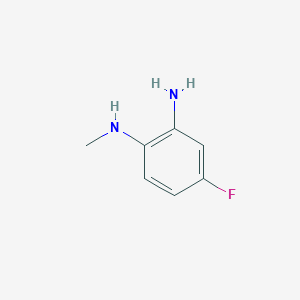

4-Fluoro-N1-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylamino group at the 1-position, along with an amino group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N1-methylbenzene-1,2-diamine typically involves the following steps:

Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-fluoronitrobenzene.

Reduction of Nitro Group: The nitro group in 4-fluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-fluoroaniline.

N-Methylation: 4-Fluoroaniline is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce 4-fluoro-N-methylaniline.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Applications De Recherche Scientifique

Chemistry: 4-Fluoro-N1-methylbenzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of biologically active molecules. It serves as a building block for the synthesis of fluorinated analogs of natural products and drugs.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Fluorine substitution is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it a valuable component in various chemical processes .

Mécanisme D'action

The mechanism of action of 4-Fluoro-N1-methylbenzene-1,2-diamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amino groups can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .

Comparaison Avec Des Composés Similaires

4-Fluoroaniline: Similar structure but lacks the N-methyl and second amino group.

4-Fluoro-N-methylaniline: Similar structure but lacks the second amino group.

4-Fluoro-1,2-benzenediamine: Similar structure but lacks the N-methyl group.

Uniqueness: 4-Fluoro-N1-methylbenzene-1,2-diamine is unique due to the presence of both fluorine and N-methyl groups, along with two amino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Activité Biologique

4-Fluoro-N1-methylbenzene-1,2-diamine, also known by its CAS number 401567-10-0, is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The compound's structure, characterized by a fluorine atom and two amine groups on a benzene ring, suggests various interactions with biological systems that could lead to significant pharmacological effects.

- Molecular Formula : CHFN

- Molecular Weight : 140.158 g/mol

- Structural Features : The presence of the fluorine atom influences the compound's reactivity and biological interactions due to its electronegativity and ability to participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Similar compounds have shown the potential to alter cellular functions through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting biochemical reactions critical for cellular health.

- Receptor Binding : It can bind to receptors, leading to downstream effects that influence cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of CYP enzymes |

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. -

Cytotoxicity Assessment :

In vitro assays conducted on human cancer cell lines (e.g., HepG2) revealed that the compound exhibits dose-dependent cytotoxicity. The IC50 values were determined to be in the micromolar range, indicating significant anticancer potential. -

Enzyme Interaction Studies :

Research into the compound's interaction with cytochrome P450 enzymes highlighted its role as a potential inhibitor of CYP1A2. This interaction could have implications for drug metabolism and efficacy in therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Factors influencing its pharmacokinetic profile include:

- Absorption : The compound's lipophilicity (LogP ~ 2.10) suggests moderate absorption characteristics.

- Distribution : Its molecular weight and structure indicate potential distribution across biological membranes.

- Metabolism and Excretion : Further studies are needed to elucidate metabolic pathways and excretion routes.

Propriétés

IUPAC Name |

4-fluoro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHBRCYJSKZXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601533 | |

| Record name | 4-Fluoro-N~1~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401567-10-0 | |

| Record name | 4-Fluoro-N~1~-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.